molecular formula C9H12N2O B1598604 2-(3-Methoxyphenyl)ethanimidamide hydrochloride CAS No. 6487-98-5

2-(3-Methoxyphenyl)ethanimidamide hydrochloride

Cat. No. B1598604
CAS RN: 6487-98-5
M. Wt: 164.2 g/mol
InChI Key: MAJPASBCPDHGFY-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C9H12N2O . It is a solid substance with a molecular weight of 200.67 .


Molecular Structure Analysis

The InChI code for 2-(3-Methoxyphenyl)ethanimidamide hydrochloride is 1S/C9H12N2O.ClH/c1-12-8-4-2-3-7(5-8)6-9(10)11;/h2-6H,10-11H2,1H3;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-(3-Methoxyphenyl)ethanimidamide hydrochloride is a solid substance with a molecular weight of 200.67 . It has a melting point of 142-144°C . The compound is stored at room temperature .

Scientific Research Applications

Environmental Estrogens and Methoxychlor

Methoxychlor (MXC) serves as a model to study the environmental estrogens' impact, primarily due to its proestrogenic activity. MXC and its metabolites, such as mono-OH MXC and bis-OH MXC (HPTE), demonstrate reproductive toxicity, particularly targeting antral follicles in the mammalian ovary. These metabolites can interact with the estrogen receptor, potentially mediating ovarian toxicity through estrogen-regulated pathways. The reproductive toxicity of MXC has been evidenced in both male and female organisms, highlighting the broader implications of environmental estrogens on health (Cummings, 1997); (Miller, K. et al., 2006).

Spectroscopic and Structural Studies

Studies on related compounds like 1-Methyl-2-(2′-hydroxy-4′-chlorophenyl)benzimidazole and 1-Methyl-2-(2′-hydroxy-4′-methoxyphenyl)benzimidazole provide insight into the structural and spectroscopic characteristics of these chemicals. These studies, conducted via X-ray diffraction, HRMS, UV-Vis, FT-IR, and NMR spectroscopy, reveal how different substituents and structural modifications affect their properties, offering a comparative perspective that can be relevant for understanding the behavior of 2-(3-Methoxyphenyl)ethanimidamide hydrochloride in various environments (Hasan Saral et al., 2017).

Fluorescent Probes and Detection

A novel approach involving the synthesis of sensitive fluorescent probes for rapid detection of specific ions or molecules highlights the potential application of compounds with structures similar to 2-(3-Methoxyphenyl)ethanimidamide hydrochloride in bioimaging and environmental monitoring. These probes can undergo significant fluorescence enhancement upon interaction with target substances, demonstrating their utility in live-cell imaging and the detection of environmental contaminants (S. Xia et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-(3-methoxyphenyl)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-12-8-4-2-3-7(5-8)6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEULXLHQMAHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)ethanimidamide hydrochloride

CAS RN

6487-98-5
Record name Benzeneethanimidamide, 3-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6487-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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